molecular formula C19H20N2O3S B10969021 1-{5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone

1-{5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone

Cat. No.: B10969021
M. Wt: 356.4 g/mol
InChI Key: SHNCWBDPGQANGC-UHFFFAOYSA-N
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Description

1-{5-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}-1-ETHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

1-{5-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}-1-ETHANONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{5-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}-1-ETHANONE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other indole derivatives, 1-{5-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}-1-ETHANONE stands out due to its unique sulfonyl group, which can enhance its biological activity and specificity . Similar compounds include:

These comparisons highlight the distinct features and potential advantages of 1-{5-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}-1-ETHANONE in various scientific and industrial applications.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

1-[5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C19H20N2O3S/c1-13-11-15-5-3-4-6-19(15)21(13)25(23,24)17-7-8-18-16(12-17)9-10-20(18)14(2)22/h3-8,12-13H,9-11H2,1-2H3

InChI Key

SHNCWBDPGQANGC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C

Origin of Product

United States

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